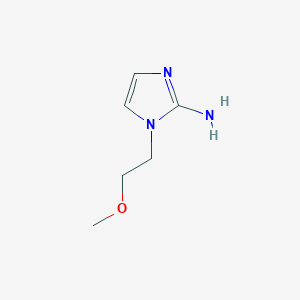

1-(2-Methoxyethyl)-1H-imidazol-2-amine

Description

Contextualization within Heterocyclic Chemistry and Imidazole (B134444) Derivatives

To fully appreciate the scientific interest in 1-(2-Methoxyethyl)-1H-imidazol-2-amine, it is essential to first understand its context within the broader fields of heterocyclic chemistry and imidazole derivatives.

Significance of Imidazole Scaffolds in Chemical Space

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is not only a fundamental building block in nature, found in essential biomolecules like the amino acid histidine and purines, but it is also a "privileged scaffold" in medicinal chemistry. organic-chemistry.orgprinceton.edu Its prevalence in pharmaceuticals stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination. princeton.edu The imidazole nucleus is a versatile core that allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical properties.

Classification and Structural Features of Substituted 2-Aminoimidazoles

Substituted 2-aminoimidazoles are a significant subclass of imidazole derivatives characterized by an amino group at the C2 position of the imidazole ring. This particular substitution imparts a guanidinium-like character to this part of the molecule, which can be crucial for biological activity. nih.gov These compounds are found in a variety of marine natural products and have been the focus of extensive synthetic efforts due to their interesting biological profiles. nih.gov The substitution pattern on the imidazole ring, including at the N1 position and on the amino group, can dramatically influence the molecule's shape, electronics, and potential interactions with other molecules.

Unique Aspects of the 1-(2-Methoxyethyl) and 2-Amino Substitution Pattern

The specific combination of a 2-amino group and a 1-(2-methoxyethyl) substituent in this compound presents a unique set of structural and electronic features. The 2-amino group, as mentioned, introduces a key hydrogen-bond donating and accepting moiety. The 1-(2-methoxyethyl) group is of particular interest for several reasons:

Conformational Flexibility: The ethyl chain allows for a degree of rotational freedom, influencing the spatial orientation of the methoxy (B1213986) group relative to the imidazole core.

Solubility and Polarity: The ether oxygen in the methoxyethyl side chain can act as a hydrogen bond acceptor, potentially influencing the compound's solubility in various solvents.

Chelating Potential: The arrangement of the N1 of the imidazole and the oxygen of the methoxyethyl group could allow for chelation with metal ions, a property that can be exploited in catalysis or material science.

These features distinguish this compound from simpler N-alkyl or N-aryl substituted 2-aminoimidazoles and provide a compelling reason for its study.

Rationale for Academic Investigation of this compound

The academic investigation of a specific molecule like this compound is often driven by the pursuit of fundamental chemical knowledge and the development of new synthetic tools.

Fundamental Insights into Imidazole Reactivity and Structure

Studying this compound can provide valuable insights into the reactivity of the 2-aminoimidazole scaffold. For instance, the electronic influence of the 1-(2-methoxyethyl) group on the aromaticity and nucleophilicity of the imidazole ring can be systematically investigated. Furthermore, detailed structural analysis, for example through X-ray crystallography, could reveal how the flexible side chain influences the crystal packing and intermolecular interactions, providing a deeper understanding of the structure-property relationships in this class of compounds.

Methodological Advancements in Heterocyclic Synthesis

The synthesis of specifically substituted imidazoles presents an ongoing challenge in organic chemistry. The development of efficient and regioselective methods for the preparation of compounds like this compound is a significant area of research. Such endeavors can lead to the discovery of novel synthetic transformations and the refinement of existing ones.

Several general strategies for the synthesis of substituted 2-aminoimidazoles could potentially be adapted for the preparation of this compound. These include:

Palladium-catalyzed carboamination reactions: This modern approach allows for the construction of the 2-aminoimidazole core through the formation of both a C-N and a C-C bond in a single step. nih.govnih.gov

Cyclization reactions in green solvents: The use of deep eutectic solvents has been shown to be an efficient and environmentally friendly way to synthesize 2-aminoimidazoles from α-chloroketones and guanidine (B92328) derivatives. mdpi.com

[3+2] Cycloaddition reactions: The reaction of vinyl azides with amidines offers a catalyst-free pathway to 2,4-disubstituted imidazoles. nih.gov

The successful application and optimization of these or other novel methods for the synthesis of this compound would represent a valuable contribution to the field of heterocyclic chemistry.

Below is a table summarizing the key properties of the compound of interest.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1695683-65-8 |

| Molecular Formula | C6H11N3O |

| Molecular Weight | 141.17 g/mol |

Exploration of Novel Chemical Entities for Synthetic Chemistry

The exploration of novel chemical entities is a cornerstone of innovation in synthetic chemistry. Compounds like this compound are investigated for their potential as unique starting materials or intermediates in the construction of more elaborate molecular architectures. The 2-aminoimidazole moiety is a recognized pharmacophore found in a variety of marine alkaloids with a broad spectrum of biological activities. researchgate.net The presence of the 1-(2-methoxyethyl) substituent introduces specific physicochemical properties, such as altered solubility, basicity, and hydrogen bonding capacity, which can be strategically exploited in synthetic design.

The synthesis of N-substituted 2-aminoimidazoles can be approached through several methodologies. A common strategy involves the N-alkylation of a pre-formed 2-aminoimidazole ring. However, selective N-alkylation of imidazoles can be challenging, often leading to a mixture of regioisomers due to the delocalization of the negative charge across both nitrogen atoms when the ring is deprotonated. reddit.com

A plausible synthetic route to this compound could involve the reaction of 2-aminoimidazole with a suitable methoxyethylating agent, such as 1-bromo-2-methoxyethane (B44670), in the presence of a base. The reaction conditions would need to be carefully optimized to favor the desired N1-substituted product.

Table 1: Plausible Synthetic Parameters for this compound

| Parameter | Value |

| Starting Material | 2-Aminoimidazole |

| Alkylating Agent | 1-bromo-2-methoxyethane |

| Base | Sodium hydride (NaH) or Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) or Acetonitrile (B52724) (CH3CN) |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 12-24 hours |

The resulting compound's structure could be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Scope and Research Trajectories Pertaining to this compound

The research trajectories for a novel compound like this compound are guided by the known applications and biological significance of its core structural motifs. The 2-aminoimidazole scaffold is a key structural element in a wide array of bioactive molecules, including natural products and synthetic compounds with therapeutic potential. researchgate.net

The academic research interest in this compound and its derivatives would likely span several key areas:

Medicinal Chemistry: Given that the 2-aminoimidazole skeleton is a crucial component of many biologically active compounds, a primary research focus would be the synthesis of derivatives of this compound and the evaluation of their potential as therapeutic agents. Areas of interest could include their activity as antimicrobial, anti-inflammatory, or anticancer agents. mdpi.com The 2-aminoimidazole moiety is known to be involved in disrupting bacterial biofilm formation. nih.gov

Catalysis: Imidazole derivatives can act as ligands for transition metals, forming catalysts for various organic transformations. The specific electronic and steric properties imparted by the 1-(2-methoxyethyl) group could lead to the development of novel catalysts with unique reactivity or selectivity.

Materials Science: The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions makes it a valuable component in the design of functional materials, such as metal-organic frameworks (MOFs) and polymers with specific conductive or optical properties.

Table 2: Potential Research Applications of this compound Derivatives

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Antibacterial Agents | 2-Aminoimidazole core is known for anti-biofilm activity. nih.gov |

| Medicinal Chemistry | Anticancer Agents | Imidazole derivatives have shown potential in cancer cell line studies. mdpi.com |

| Catalysis | Ligand Synthesis | Imidazole nitrogens can coordinate with metal centers. |

| Materials Science | MOF Precursor | Potential for creating porous materials with tailored properties. |

The study of this compound contributes to the broader field of nitrogen heterocycle chemistry by expanding the library of available building blocks for organic synthesis. Nitrogen heterocycles are fundamental components of a vast number of pharmaceuticals and natural products. sciencepublishinggroup.com Each new derivative, with its unique substitution pattern, offers a new set of tools for chemists to probe biological systems and construct novel molecular architectures.

The imidazole ring, in particular, is a versatile heterocycle. It is aromatic, amphoteric (can act as both a weak acid and a weak base), and its nitrogen atoms can be readily functionalized. nbinno.com The introduction of the methoxyethyl group at the N1 position not only modifies the steric and electronic properties of the imidazole ring but also introduces a flexible ether linkage that can participate in further chemical transformations or influence the molecule's conformation and binding properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-10-5-4-9-3-2-8-6(9)7/h2-3H,4-5H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVJDXLZTXZOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Precursor Chemistry of 1 2 Methoxyethyl 1h Imidazol 2 Amine

Identification of Key Building Blocks and Synthetic Disconnections

The retrosynthetic analysis of 1-(2-methoxyethyl)-1H-imidazol-2-amine reveals several potential synthetic pathways. The primary disconnections involve breaking the bonds forming the imidazole (B134444) ring and cleaving the N1-side chain and the C2-amino group.

The central imidazole ring can be disconnected in several ways, reflecting the various classical and modern synthetic methods for its construction. A common approach involves a disconnection that leads to a guanidine (B92328) equivalent and a three-carbon synthon. For instance, a C-N bond cleavage retrosynthetically yields a substituted guanidine and an α-haloketone or its equivalent. This is a widely used method for constructing 2-aminoimidazoles.

Another powerful strategy involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates, which constructs the 2-aminoimidazole ring by forming both a C-C and a C-N bond in a single step. nih.gov While this is a sophisticated method, simpler and more traditional methods often suffice and are cost-effective for many applications.

A divergent synthesis approach starting from readily available 2-aminopyrimidines has also been developed. acs.orgnih.gov This method involves the reaction of 2-aminopyrimidines with α-bromocarbonyl compounds to form an intermediate imidazo[1,2-a]pyrimidin-1-ium salt, which is then cleaved to yield the desired 1,4,5-trisubstituted 2-aminoimidazole. acs.orgnih.gov

The bond between the N1 atom of the imidazole ring and the 2-methoxyethyl side chain is a prime candidate for disconnection. This retrosynthetic step points towards an N-alkylation reaction as the corresponding forward synthetic step. The key building blocks identified from this disconnection are a 1H-imidazol-2-amine (or a protected version) and a suitable alkylating agent, such as 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate. The challenge in this approach often lies in achieving regioselective alkylation at the desired N1 position.

The introduction of the 2-amino group is a critical step. Retrosynthetically, this group can be traced back to a guanidine derivative. In the forward synthesis, this would involve the condensation of a guanidine or a substituted guanidine with an α-dicarbonyl compound or an α-haloketone.

Alternatively, modern synthetic methods allow for the direct construction of the 2-aminoimidazole scaffold. For example, the reaction of 1,2-diamino-arenes or 2-amino-phenols with Vilsmeier reagents under mild oxidation conditions can yield fused 2-amino-imidazoles. rsc.org While this specific example leads to fused systems, similar principles can be applied to the synthesis of non-fused 2-aminoimidazoles.

A summary of potential key building blocks is presented in the table below:

| Target Moiety | Key Building Blocks | Corresponding Synthetic Reaction |

| Imidazole Core | Guanidine, α-Haloketone | Condensation |

| Imidazole Core | N-Propargyl guanidine, Aryl triflate | Pd-catalyzed Carboamination nih.gov |

| Imidazole Core | 2-Aminopyrimidine (B69317), α-Bromocarbonyl | Cyclocondensation and Ring Cleavage acs.orgnih.gov |

| 1-(2-Methoxyethyl) Side Chain | 1H-Imidazol-2-amine, 1-Bromo-2-methoxyethane | N-Alkylation |

| 2-Amino Functionality | Cyanamide, Diamine | Cyclization |

Methodologies for the Preparation of 1-(2-Methoxyethyl)-1H-imidazole Scaffolds

The construction of the target molecule relies heavily on the effective formation of the N-substituted imidazole ring. N-alkylation is a common and versatile method for this purpose.

N-alkylation of the imidazole ring is a fundamental transformation in the synthesis of a vast array of biologically active compounds and materials. nih.govrsc.orgrsc.org This reaction typically involves the deprotonation of the imidazole N-H proton with a base, followed by the reaction of the resulting imidazolide (B1226674) anion with an alkylating agent. Common bases include sodium hydride, potassium carbonate, and various alkoxides. Phase-transfer catalysis has also been employed to facilitate the N-alkylation of imidazoles, often leading to high yields and avoiding quaternization. researchgate.net

The choice of solvent can significantly influence the reaction outcome. Aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (B52724) are frequently used. The nature of the alkylating agent is also crucial; alkyl halides (bromides and iodides) and sulfonates (tosylates and mesylates) are common choices.

A significant challenge in the N-alkylation of unsymmetrically substituted imidazoles is controlling the regioselectivity. The imidazole anion is a resonance-stabilized species with negative charge density on both nitrogen atoms, which can lead to a mixture of N1 and N3 alkylated products. reddit.com The ratio of these regioisomers is influenced by several factors, including the nature of the substituent on the imidazole ring, the type of alkylating agent, the solvent, and the counter-ion of the base used.

For a 2-substituted imidazole, such as 2-aminoimidazole, the electronic and steric properties of the 2-substituent will direct the incoming alkyl group. Steric hindrance at the N1 position by the adjacent 2-substituent can favor alkylation at the more accessible N3 position. Conversely, electronic effects can also play a role.

To achieve regioselective N-alkylation, protecting group strategies are often employed. nih.gov For instance, a bulky protecting group can be installed on one of the nitrogen atoms to sterically hinder alkylation at that site, directing the alkylating agent to the other nitrogen. Subsequent removal of the protecting group yields the desired regioisomer. The use of specific catalysts, such as zeolites or layered double hydroxides, has also been shown to promote regioselective N-alkylation of imidazoles with alcohols. oup.comrsc.org

The following table summarizes factors influencing the regioselectivity of imidazole N-alkylation:

| Factor | Influence on N1/N3 Selectivity |

| Steric hindrance of substituents | Bulky groups on the imidazole ring can direct alkylation to the less hindered nitrogen. |

| Electronic nature of substituents | Electron-donating or withdrawing groups can influence the nucleophilicity of the nitrogen atoms. |

| Alkylating agent | The size and reactivity of the alkylating agent can affect the regioselectivity. |

| Solvent | The polarity and coordinating ability of the solvent can influence the transition state of the reaction. |

| Counter-ion | The nature of the cation associated with the imidazolide anion can impact the site of alkylation. |

| Protecting groups | Strategic use of protecting groups can effectively block one nitrogen, forcing alkylation at the other. nih.gov |

N-Alkylation Strategies for Imidazole Ring Systems

Role of the 2-Methoxyethyl Halide/Tosylates

The introduction of the 2-methoxyethyl group at the N1 position is a critical step in syntheses that begin with a pre-formed imidazole ring, such as 2-aminoimidazole. This transformation is typically achieved via an N-alkylation reaction. nih.govgoogle.com The choice of the alkylating agent is crucial, with 2-methoxyethyl halides (e.g., bromide or chloride) and tosylates being the most common electrophiles.

Reactivity: Tosylates are generally more reactive than halides due to the tosylate group being an excellent leaving group. This can lead to faster reaction times and milder conditions. Halides, particularly bromides, are also effective and often more readily available.

Reaction Conditions: The alkylation is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, enhancing its nucleophilicity. google.com The choice of base and solvent is critical for controlling the reaction's regioselectivity and yield. otago.ac.nz Steric and electronic factors of substituents on the imidazole ring can influence which nitrogen atom is alkylated in unsymmetrical imidazoles. otago.ac.nz For a substrate like 2-aminoimidazole, protection of the exocyclic amino group is often required to prevent undesired N-alkylation at that site.

| Electrophile | Leaving Group | General Reactivity | Common Conditions |

| 2-Methoxyethyl Bromide | Br⁻ | Good | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) |

| 2-Methoxyethyl Tosylate | TsO⁻ | Excellent | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) |

Synthesis of 2-Substituted Imidazole Precursors

A convergent approach requires the synthesis of a 1-(2-methoxyethyl)-1H-imidazole intermediate, which is then functionalized at the C2 position. This strategy avoids potential complications with the unprotected 2-amino group present in a sequential pathway.

Halogenation at the C2 position of a 1-substituted imidazole provides a versatile precursor for subsequent nucleophilic substitution reactions. The C2 proton of imidazole is the most acidic, but direct deprotonation followed by quenching with a halogenating agent can be challenging. youtube.com More common methods include:

Direct Halogenation: Reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) can be used for direct bromination or iodination of the imidazole ring. youtube.com The reaction conditions can be tuned to achieve selectivity for the C2 position.

Reaction with Cyanogen (B1215507) Bromide: The reaction of imidazoles with cyanogen bromide can lead to the formation of 2-bromoimidazoles, demonstrating a method for introducing a halogen at the C2 position that can then be displaced by a nucleophile. youtube.comresearchgate.net

These 2-halo-1-(2-methoxyethyl)imidazoles are key intermediates, as the halogen can be displaced by an amine or its synthetic equivalent to install the final 2-amino group.

Directly forming the C2-N bond on a pre-formed 1-(2-methoxyethyl)imidazole ring is an alternative convergent strategy. This can be approached in several ways:

Nucleophilic Substitution on 2-Haloimidazoles: As mentioned, 2-haloimidazoles are prime candidates for amination. The reaction with ammonia (B1221849), primary amines, or protected amine equivalents via a nucleophilic aromatic substitution (SNAr) mechanism can yield the desired 2-aminoimidazole product. youtube.com

Directed C-H Activation/Lithiation: The C2-proton of an N-substituted imidazole is the most acidic. Treatment with a strong base, such as butyllithium, can selectively deprotonate this position to form a 2-lithioimidazole species. youtube.comyoutube.com This potent nucleophile can then react with an electrophilic aminating agent (e.g., a chloramine (B81541) derivative or an aziridine) to form the C2-amino group. This method offers a direct route that avoids the synthesis of a 2-halo intermediate.

Strategic Considerations in Precursor Functionalization and Convergent Synthesis

The choice between building the molecule sequentially or through a convergent pathway involves weighing the advantages and disadvantages of each route, particularly concerning the management of reactive functional groups.

Protecting Group Chemistry for Amine Functionalities

The 2-amino group of the imidazole core is a nucleophilic site that can compete with the ring nitrogens in reactions like alkylation. libretexts.org Therefore, protecting this exocyclic amine is a critical consideration, especially in a sequential synthesis. organic-chemistry.org

Common Protecting Groups: Carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are frequently used to protect amino groups. organic-chemistry.orgresearchgate.net The Boc group, for instance, is readily introduced and can be removed under acidic conditions. Sulfonyl groups, like the tosyl (Ts) group, are also employed and can be cleaved reductively. nih.gov

Strategic Application: In a sequential synthesis starting from 2-aminoimidazole, the amino group would be protected first. This allows for the selective N-alkylation at the ring nitrogen with a 2-methoxyethyl halide. google.com The final step would then be the removal of the protecting group to yield the target compound. The choice of protecting group must be compatible with the conditions of all subsequent reaction steps. organic-chemistry.org

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| p-Toluenesulfonyl | Ts | Tosyl chloride (TsCl) | Reductive (e.g., Li/naphthalene, Na/NH₃) |

Sequential versus Convergent Synthetic Pathways

The synthesis of this compound can be approached through two fundamentally different strategies, each with its own merits.

Sequential Pathway: This approach begins with a commercially available or readily synthesized precursor like 2-aminoimidazole. The synthesis proceeds linearly through a series of steps: protection of the amino group, N1-alkylation with the 2-methoxyethyl moiety, and final deprotection.

Pros: Conceptually straightforward, starts from a potentially simple precursor.

Convergent Pathway: This strategy involves the separate synthesis of two key fragments that are later combined. For instance, 1-(2-methoxyethyl)imidazole is synthesized first. In a separate step, the C2-amino group is introduced. This can be done by halogenating the C2 position followed by nucleophilic amination, or by direct C-H amination.

Cons: May require the development of specific methods for the C2-functionalization, which might be more complex than the standard reactions in a sequential route.

Ultimately, the selection of the optimal synthetic route depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the robustness of the chemical transformations involved.

Optimization of Precursor Accessibility and Purity

Optimization of 2-Methoxyethylamine (B85606) Synthesis and Purification

2-Methoxyethylamine serves as the source for the N-1 substituent of the imidazole ring. Its accessibility has been the subject of various synthetic investigations, moving from traditional methods to more modern, efficient routes.

One established industrial route involves the high-temperature dehydration of ethylene (B1197577) glycol monomethyl ether and ammonia over a nickel or alumina (B75360) catalyst. guidechem.com This process, however, is often hampered by high energy requirements and comparatively low yields, reported to be in the range of 6-17%, which limits its practical accessibility. guidechem.com

More recent advancements have focused on improving yield and utilizing more cost-effective starting materials. A notable method starts with inexpensive ethanolamine, which undergoes azeotropic dehydration with benzaldehyde (B42025) to form an aldimine intermediate. This is followed by methylation under alkaline conditions and subsequent removal of the protecting group to yield 2-methoxyethylamine. guidechem.comgoogle.com This multi-step process can achieve a significantly higher total yield of 56-84%. google.com

Another highly efficient strategy involves the direct catalytic amination of ethylene glycol monomethyl ether. This method utilizes a supported metal catalyst containing transition metal oxides and is conducted in the presence of hydrogen and ammonia. google.com Research has shown that this one-step process can achieve a raw material conversion rate of over 80% and a selectivity for 2-methoxyethylamine exceeding 75%, representing a substantial improvement in accessibility. google.com

The purity of 2-methoxyethylamine is paramount for its successful use in subsequent reactions. Common impurities can interfere with the N-alkylation of the imidazole ring, leading to side products and reduced yields. Standard purification protocols involve distillation; however, for high-purity requirements, more specialized techniques are employed. One documented method is the azeotropic distillation of an aqueous solution with benzene (B151609) or methylene (B1212753) chloride to remove water, followed by a double distillation from zinc dust to eliminate other impurities. chemicalbook.com A patented preparation method specifies that after synthesis, the final product can be desolventized and rectified, collecting fractions at 82-85 °C to achieve a purity greater than 99.7% with a water content below 0.2%. google.com

| Synthesis Method | Key Raw Materials | Reported Yield | Key Advantages | Reference |

|---|---|---|---|---|

| High-Temperature Dehydration | Ethylene glycol monomethyl ether, Ammonia | 6-17% | Established industrial process | guidechem.com |

| Azeotropic Dehydration Route | Ethanolamine, Benzaldehyde, Methylating agent | 56-84% | Higher yield, inexpensive starting materials | guidechem.comgoogle.com |

| Direct Catalytic Amination | Ethylene glycol monomethyl ether, Ammonia, Hydrogen | >75% Selectivity | High conversion and selectivity, simpler process | google.com |

Optimization of 2-Haloimidazole Precursor Synthesis and Purification

A common strategy for introducing the 2-amino group onto the imidazole ring involves the use of a 2-haloimidazole intermediate, such as 2-chloro-1H-imidazole. The halogen atom at the C2 position is a versatile functional group that can be readily displaced by an amine. Therefore, optimizing the synthesis and purity of this halo-intermediate is crucial.

The synthesis of 2-chloro-imidazole derivatives can be achieved through various chlorination reactions. For instance, the preparation of 2-chloro-1H-benzimidazole has been reported with a 97% yield by heating benzimidazolin-2-one with phosphorus oxychloride (POCl3). While this applies to a benzimidazole, similar principles can be applied to the imidazole core. The introduction of a halogen profoundly influences the chemical reactivity of the imidazole ring, making these compounds valuable synthetic intermediates.

For complex syntheses, achieving high purity of the haloimidazole precursor is essential to prevent side reactions. Purification of these intermediates often relies on crystallization or recrystallization. In the synthesis of 2-chloro-4-nitro-1H-imidazole, a related precursor, the crude product obtained after reaction and workup can be purified to a high degree. One process involves heating the crude material in a mixture of hydrochloric acid, water, and methanol, followed by cooling to induce crystallization. This method yielded the desired product with an HPLC purity of 99%. google.com An alternative crystallization protocol for the same compound, involving filtration and washing of a suspension, resulted in an even higher HPLC purity of 99.75%. google.com These findings highlight the effectiveness of crystallization in achieving exceptional precursor purity.

| Precursor | Purification Method | Achieved Purity (HPLC) | Reference |

|---|---|---|---|

| 2-chloro-4-nitro-1H-imidazole | Crystallization from MeOH/HCl/water | 99% | google.com |

| 2-chloro-4-nitro-1H-imidazole | Crystallization, filtration, and washing with water | 99.75% | google.com |

Spectroscopic and Computational Elucidation of Molecular Structure and Electronic Properties

Theoretical Basis of Spectroscopic Techniques for Substituted Imidazoles

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the foundation of the chemical shift (δ), which provides detailed structural information.

The chemical shift of a proton is primarily influenced by the electron density surrounding it. Electron-withdrawing groups decrease the electron density (a phenomenon known as deshielding), causing the proton to experience a larger effective magnetic field and resonate at a higher frequency (downfield shift). Conversely, electron-donating groups increase electron density (shielding), leading to a lower resonance frequency (upfield shift).

For 1-(2-Methoxyethyl)-1H-imidazol-2-amine, the ¹H NMR spectrum is predicted to show distinct signals for the protons on the imidazole (B134444) ring and the methoxyethyl side chain.

Imidazole Protons (H-4, H-5): The substitution at the N-1 position breaks the symmetry of the imidazole ring, making H-4 and H-5 chemically non-equivalent. They appear as two distinct signals, typically in the aromatic region.

Amine Protons (NH₂): The protons of the primary amine group are exchangeable and often appear as a broad singlet. Its chemical shift can be highly dependent on solvent, concentration, and temperature.

Methoxyethyl Protons: The four protons of the ethyl bridge will appear as two distinct triplets, assuming coupling between the adjacent methylene (B1212753) groups. The protons on the carbon attached to the imidazole nitrogen (N-CH₂) are expected to be more deshielded than those on the carbon attached to the methoxy (B1213986) group (O-CH₂) due to the nitrogen's electron-withdrawing inductive effect. The three protons of the terminal methyl group (O-CH₃) will appear as a sharp singlet, typically in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is based on computational predictions and analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 6.65 - 6.75 | Doublet | ~2.5 |

| H-5 | 6.30 - 6.40 | Doublet | ~2.5 |

| NH₂ | 4.50 - 5.00 | Broad Singlet | N/A |

| N-CH₂- | 3.95 - 4.05 | Triplet | ~5.5 |

| -CH₂-O | 3.60 - 3.70 | Triplet | ~5.5 |

| O-CH₃ | 3.25 - 3.35 | Singlet | N/A |

The principles governing ¹³C NMR are similar to those of ¹H NMR, though the typical chemical shift range is much larger (~0-220 ppm). The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

For this compound, six distinct carbon signals are expected.

Imidazole Carbons (C-2, C-4, C-5): The C-2 carbon, being bonded to three nitrogen atoms (one exocyclic amine, two ring nitrogens), is the most deshielded of the ring carbons. The presence of the electron-donating amine group at the C-2 position significantly shields this carbon compared to an unsubstituted C-2 imidazole carbon. The C-4 and C-5 carbons resonate at higher fields, with their exact shifts influenced by the N-1 substituent.

Methoxyethyl Carbons: The three carbons of the side chain will have distinct signals. The carbon of the methyl group (O-CH₃) will be the most shielded (furthest upfield). The methylene carbon attached to the oxygen (-CH₂-O) will be more deshielded than the one attached to the nitrogen (N-CH₂-), due to the higher electronegativity of oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is based on computational predictions and analysis of similar structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148.0 - 150.0 |

| C-4 | 118.0 - 120.0 |

| C-5 | 112.0 - 114.0 |

| N-CH₂- | 46.0 - 48.0 |

| -CH₂-O | 70.0 - 72.0 |

| O-CH₃ | 58.0 - 60.0 |

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are essential for unambiguously determining the molecular structure by revealing connectivity between atoms. nih.govgithub.iorsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For the title compound, a COSY spectrum would show a cross-peak between the N-CH₂ and -CH₂-O signals, confirming the ethyl bridge connectivity. It would also show a weak correlation between the H-4 and H-5 protons of the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals. For instance, the proton signal at ~4.00 ppm (N-CH₂) would correlate with the carbon signal at ~47.0 ppm, and the proton signal at ~3.30 ppm (O-CH₃) would correlate with the carbon signal at ~59.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. It is crucial for connecting different fragments of a molecule. An HMBC spectrum would provide definitive proof of the structure by showing, for example, a correlation from the N-CH₂ protons to the C-2 and C-5 carbons of the imidazole ring, confirming the attachment point of the side chain. It would also show correlations from the amine protons to the C-2 carbon.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. Together, they provide a characteristic fingerprint of the molecule's functional groups.

The vibrational spectrum of this compound can be analyzed by considering the characteristic frequencies of its constituent parts.

Amine (NH₂) Group: Primary amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration is also expected around 1590-1650 cm⁻¹.

Imidazole Ring: The imidazole ring has several characteristic vibrations. C-H stretching from the ring protons occurs above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Aliphatic Groups: The C-H bonds of the methoxyethyl side chain will exhibit stretching vibrations in the 2850-3000 cm⁻¹ range. A strong C-O-C stretching band from the ether linkage is expected in the 1070-1150 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Modes for this compound Data is based on computational predictions and analysis of similar structures.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Asymmetric Stretch | Amine | ~3450 | Medium |

| N-H Symmetric Stretch | Amine | ~3350 | Medium |

| C-H Aromatic Stretch | Imidazole Ring | 3100 - 3150 | Medium-Weak |

| C-H Aliphatic Stretch | Methoxyethyl Chain | 2850 - 2980 | Strong |

| N-H Scissoring (Bend) | Amine | 1620 - 1650 | Strong |

| C=N / C=C Ring Stretch | Imidazole Ring | 1450 - 1580 | Medium-Strong |

| C-O-C Asymmetric Stretch | Ether | 1100 - 1140 | Strong |

Infrared (IR) and Raman Spectroscopy Vibrational Analysis

Theoretical Prediction of Vibrational Frequencies

Theoretical calculations are indispensable for predicting the vibrational spectra (Infrared and Raman) of molecules, offering a detailed assignment of specific vibrational modes to observed spectral bands. For imidazole and its derivatives, Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are commonly employed to compute harmonic vibrational frequencies. mdpi.comnih.gov The B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) has been shown to provide results that correlate well with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. mdpi.com

For "this compound," a theoretical vibrational analysis would involve the key functional groups: the amino group (NH₂), the imidazole ring, the N-methoxyethyl side chain, including the ether linkage (C-O-C) and methylene (CH₂) groups. The predicted vibrational modes arise from the stretching, bending, wagging, twisting, and rocking motions of these groups.

Based on studies of imidazole, substituted imidazoles, and related structures, a theoretical prediction of the principal vibrational frequencies can be compiled. researchgate.netsci.amnih.gov The N-H stretching vibrations of the primary amine are expected in the 3500–3300 cm⁻¹ region. sci.am The imidazole ring itself contributes a complex series of bands, including C-H stretching above 3000 cm⁻¹, and characteristic ring stretching vibrations (C=N, C-N, C-C) typically found in the 1600-1000 cm⁻¹ range. researchgate.netsci.am The aliphatic methoxyethyl side chain would introduce C-H stretching vibrations (symmetric and asymmetric) between 3000 and 2850 cm⁻¹ and various bending modes below 1500 cm⁻¹. mdpi.com The C-O-C stretching of the ether group is anticipated to produce a strong band, typically around 1100 cm⁻¹.

Table 1: Predicted Vibrational Frequencies and Modes for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Affected Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch | -NH₂ |

| 3150 - 3100 | C-H Stretch (aromatic) | Imidazole Ring |

| 3000 - 2850 | C-H Stretch (aliphatic) | -CH₂- |

| 1650 - 1580 | N-H Bend (scissoring) | -NH₂ |

| 1550 - 1450 | C=N / C=C Ring Stretch | Imidazole Ring |

| 1470 - 1440 | C-H Bend (scissoring) | -CH₂- |

| 1350 - 1250 | C-N Stretch | Imidazole Ring, Amine |

Note: These are predicted ranges based on computational studies of analogous compounds. Specific values require dedicated DFT calculations for the target molecule.

Mass Spectrometry Fragmentation Pathways and Ionization Mechanisms

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This precision allows for the unambiguous determination of a compound's elemental composition.

For "this compound" (molecular formula: C₆H₁₁N₃O), the theoretical exact mass of the neutral molecule is 141.0902 Da. In positive-ion electrospray ionization (ESI+), the molecule would typically be observed as the protonated species, [M+H]⁺. An HRMS measurement of this ion would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to its calculated exact mass, thereby confirming the molecular formula.

Table 2: Theoretical Exact Masses for HRMS Confirmation

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₆H₁₁N₃O | 141.09021 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 142.1) to generate product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure. While specific MS/MS data for this compound is not available, a fragmentation pathway can be proposed based on the established principles of small molecule fragmentation. gre.ac.ukresearchgate.netnih.gov

Upon collision-induced dissociation (CID), the protonated molecule is expected to fragment at its weakest bonds and through stable neutral losses. Key fragmentation pathways would likely involve the N-alkoxyethyl side chain.

Alpha-Cleavage: A primary fragmentation pathway for N-substituted imidazoles involves cleavage of the bond beta to the imidazole ring nitrogen. This would result in the loss of a methoxymethyl radical (•CH₂OCH₃) and formation of a resonance-stabilized ion at m/z 96.0556 (C₄H₆N₃⁺).

Ether Cleavage: Cleavage at the C-O bond of the ether is also highly probable. This could lead to the formation of an ion at m/z 97.0607 (C₄H₇N₃⁺) through the loss of ethylene (B1197577) oxide, or more likely, the formation of a prominent fragment at m/z 45.0335 (C₂H₅O⁺), corresponding to the methoxymethyl cation, with the charge retained on the smaller fragment.

Side Chain Loss: A simple cleavage could result in the loss of the entire methoxyethyl group, leading to the 2-aminoimidazole cation at m/z 84.0556 (C₃H₆N₃⁺).

These proposed pathways and the resulting product ions allow for the detailed structural confirmation of the molecule.

Table 3: Proposed MS/MS Fragmentation of [C₆H₁₂N₃O]⁺ (m/z 142.1)

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragment Formula |

|---|---|---|---|

| 142.1 | 96.0556 | •CH₂OCH₃ (45.0340 Da) | C₄H₆N₃⁺ |

| 142.1 | 84.0556 | C₃H₆O (58.0419 Da) | C₃H₆N₃⁺ |

Computational Chemistry Approaches to Structure and Reactivity

Computational chemistry, particularly methods rooted in quantum mechanics, provides a powerful lens for examining molecular structure and predicting chemical reactivity from first principles.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govmdpi.com It is particularly effective for determining optimized molecular geometries, which correspond to the lowest energy arrangement of atoms in space. mdpi.comresearchgate.net

The process of geometry optimization involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. researchgate.net Standard protocols often utilize functionals like B3LYP with basis sets such as 6-31G(d,p), which have proven reliable for organic molecules. mdpi.commdpi.com A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true energy minimum, indicated by the absence of any imaginary frequencies. mdpi.com

For "this compound," DFT calculations would define the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. The planarity of the imidazole ring, the orientation of the exocyclic amino group, and the conformation of the flexible methoxyethyl side chain would be determined. The energetics of this optimized structure provide its ground-state energy, a fundamental property used in calculating reaction energies and thermodynamic stability.

Table 4: Typical Bond Lengths Predicted by DFT for Key Structural Motifs

| Bond | Bond Type | Expected Length (Å) |

|---|---|---|

| N1-C2 | Imidazole Ring | ~1.38 |

| C2-N3 | Imidazole Ring | ~1.32 |

| N3-C4 | Imidazole Ring | ~1.38 |

| C4-C5 | Imidazole Ring | ~1.35 |

| C5-N1 | Imidazole Ring | ~1.36 |

| C2-N(amine) | Exocyclic Amine | ~1.36 |

| N1-C(ethyl) | Side Chain Linkage | ~1.47 |

| C(ethyl)-O | Ether | ~1.43 |

Note: Values are representative and based on DFT calculations of similar molecular structures. mdpi.comresearchgate.net Actual values would result from a specific geometry optimization of the title compound.

Conformational Analysis and Torsional Potentials

The flexibility of this compound is primarily dictated by the rotation around several single bonds, giving rise to various conformers with distinct energies. The key dihedral angles that define its conformational space are associated with the methoxyethyl side chain: the N-CH2, CH2-CH2, and CH2-O bonds.

Computational methods, particularly ab initio calculations, are employed to map the potential energy surface (PES) by systematically rotating these bonds. researchgate.net This process, known as a relaxed PES scan, involves optimizing the molecule's geometry at fixed increments of a specific dihedral angle, allowing for the identification of energy minima (stable conformers) and transition states (energy barriers to rotation). researchgate.netmdpi.com For molecules with flexible side chains, this analysis is crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them. nih.govresearchgate.net The relative energies of these conformers, often calculated at a high level of theory like B3LYP with a 6-311++G(d,p) basis set, determine their population distribution at a given temperature.

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A | ~180° | 0.00 | Anti-periplanar, most stable |

| B | ~60° | 1.52 | Gauche, less stable |

| C | ~-60° | 1.55 | Gauche, less stable |

Table 1. Illustrative conformational analysis results for this compound, showing hypothetical relative energies for different rotamers around the C-C bond of the ethyl group. This data is representative of typical computational outputs.

Ab Initio Methods for Electronic Structure Determination

Ab initio methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure of molecules from first principles. irjweb.com Functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly used to achieve a balance between accuracy and computational cost for organic molecules. irjweb.comnih.gov These calculations yield fundamental properties such as electron distribution, molecular orbital energies, and the nature of chemical bonds.

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. acadpubl.euresearchgate.net This method quantifies electron delocalization by evaluating the energetic stabilization resulting from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(amine) | π* C=N (ring) | 45.8 | n → π |

| LP(1) N(ring) | π C=C (ring) | 35.2 | n → π |

| LP(1) O(methoxy) | σ C-C (ethyl) | 3.1 | n → σ |

| σ C-H (ethyl) | σ N-C (ring) | 2.5 | σ → σ* |

Table 2. Representative data from a hypothetical NBO analysis for this compound, illustrating key donor-acceptor interactions and their stabilization energies (E(2)).

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. irjweb.comosti.gov It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are rich or poor in electrons. mdpi.comresearchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and attract nucleophiles. nih.govresearchgate.net

For this compound, the most negative electrostatic potential is expected to be concentrated around the nitrogen atoms of the imidazole ring and the exocyclic amino group, as well as the oxygen atom of the methoxy group, due to their lone pairs of electrons. researchgate.net These sites represent the primary centers for hydrogen bonding and coordination. Conversely, positive potentials are anticipated around the hydrogen atoms, particularly those of the amino group, making them potential hydrogen bond donors. nih.gov

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Predictionniscpr.res.in

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). irjweb.comwuxiapptec.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides insight into the chemical stability and reactivity of a molecule. wuxiapptec.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. irjweb.comajchem-a.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which further quantify the molecule's reactive nature. ajchem-a.comphyschemres.org

| Parameter | Value (eV) | Formula |

|---|---|---|

| EHOMO | -5.85 | - |

| ELUMO | 1.15 | - |

| Energy Gap (ΔE) | 7.00 | ELUMO - EHOMO |

| Ionization Potential (I) | 5.85 | -EHOMO |

| Electron Affinity (A) | -1.15 | -ELUMO |

| Electronegativity (χ) | 2.35 | (I+A)/2 |

| Chemical Hardness (η) | 3.50 | (I-A)/2 |

| Electrophilicity Index (ω) | 0.79 | χ2/(2η) |

Table 3. Predicted global reactivity descriptors for this compound based on hypothetical HOMO and LUMO energies calculated via DFT.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which serves as a powerful complement to experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. rsc.orgresearchgate.net These calculations, often performed using DFT, can help assign ambiguous signals in experimental spectra and confirm molecular structures. gaussian.comresearchgate.net

IR Spectroscopy: Theoretical vibrational analysis involves calculating the harmonic frequencies of the normal modes of vibration. These frequencies correspond to the absorption bands in an IR spectrum. The calculated values are often systematically higher than experimental ones and are typically scaled by an empirical factor to improve agreement. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govresearchgate.net It calculates the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands (λmax). researchgate.netmdpi.comacs.org

| Technique | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | δ (H on C4/C5) | 6.7 ppm | 6.6 ppm |

| ¹³C NMR | δ (C2-amine) | 150.1 ppm | 149.5 ppm |

| IR | ν (N-H stretch) | 3450 cm-1 | 3425 cm-1 |

| UV-Vis | λmax | 230 nm | 235 nm |

Table 4. A representative comparison of hypothetical calculated and experimental spectroscopic data for this compound.

Advanced X-ray Diffraction Techniques for Solid-State Structure Determinationniscpr.res.inresearchgate.net

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com It provides precise data on bond lengths, bond angles, and torsional angles, which serve as the ultimate benchmark for validating the geometries optimized by computational methods. researchgate.netnih.gov For this compound, an SCXRD study would reveal its preferred conformation in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern its crystal packing. mdpi.commdpi.com

Furthermore, high-resolution X-ray diffraction experiments can be used for experimental charge density studies. nih.govresearchgate.net By applying sophisticated models like the Hansen-Coppens multipole model, it is possible to map the electron density distribution throughout the molecule directly from experimental data. nih.gov This allows for the topological analysis of the electron density, providing experimental values for bond properties and atomic charges, which can then be compared with theoretical results from DFT and NBO analyses. researchgate.net

Single Crystal X-ray Diffraction Methodology and Data Interpretation

The methodology for analyzing this compound would begin with the cultivation of a high-quality single crystal, typically achieved through slow evaporation of a solvent from a concentrated solution of the compound. This crystal is then mounted on a goniometer and subjected to a monochromatic X-ray beam. The interaction between the X-rays and the crystal's electron density produces a diffraction pattern of spots with varying intensities, which is meticulously recorded by a detector. carleton.edu

The interpretation of this diffraction data is a multi-step process. Initially, the "phase problem" must be solved to construct an initial electron density map. This map is subsequently refined to generate a precise molecular model. The accuracy of this model is evaluated using metrics such as the R-factor, with lower values indicating a better fit between the experimental data and the refined structure. spbu.ru

It is important to note that a search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. The following table presents a hypothetical but representative set of crystallographic data that would be anticipated for a molecule of this nature, based on known values for similar organic and imidazole-containing compounds. core.ac.ukresearchgate.netnajah.edu

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C6H11N3O |

| Formula Weight | 141.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.65 |

| b (Å) | 12.34 |

| c (Å) | 7.92 |

| α (°) | 90 |

| β (°) | 104.2 |

| γ (°) | 90 |

| Volume (ų) | 821.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.142 |

| R-factor | < 0.05 |

Powder X-ray Diffraction Applications in Polymorphism and Crystallinity Studies

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. jove.com Unlike SC-XRD, which analyzes a single crystal, PXRD examines a polycrystalline powder, providing information that is representative of the entire sample. jove.com This makes it a cornerstone for studying polymorphism and determining the degree of crystallinity. researchgate.netcreative-biostructure.com

Polymorphism refers to the capacity of a compound to exist in multiple crystalline forms, each with a unique internal lattice structure. rigaku.com These different polymorphs can possess distinct physicochemical properties. PXRD is a primary tool for identifying and differentiating between these forms, as each polymorph generates a characteristic "fingerprint" diffraction pattern. rigaku.com

In the analysis of this compound, PXRD would be instrumental in:

Assessing Crystallinity: A PXRD pattern with sharp, well-defined peaks is indicative of a crystalline material, whereas a pattern with broad, diffuse features suggests an amorphous solid. utah.edu

Identifying Polymorphic Forms: By comparing the PXRD patterns of samples prepared under different conditions (e.g., varying solvents or crystallization temperatures), the existence of different polymorphs can be established. researchgate.net

Monitoring Phase Stability: PXRD can track transformations between polymorphic forms that may occur under specific environmental conditions, such as changes in temperature or humidity. particle.dk

Quality Control: The technique can be used to ensure batch-to-batch consistency of the crystalline form and to detect the presence of any crystalline impurities.

As with the single-crystal data, no experimental powder X-ray diffraction patterns for this compound are currently available in the public domain. The table below provides a hypothetical set of diffraction peaks for a potential crystalline form of the compound, illustrating the type of data obtained from a PXRD experiment.

Hypothetical Powder X-ray Diffraction Peaks for this compound (Form I)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 11.2 | 7.89 | 95 |

| 16.5 | 5.37 | 100 |

| 19.1 | 4.64 | 70 |

| 22.5 | 3.95 | 85 |

| 26.3 | 3.38 | 55 |

| 29.7 | 3.01 | 40 |

Reaction Mechanisms and Reactivity Profiles of 1 2 Methoxyethyl 1h Imidazol 2 Amine

Acid-Base Properties and Protonation Equilibria

The presence of multiple nitrogen atoms with varying hybridization and electronic environments makes 1-(2-methoxyethyl)-1H-imidazol-2-amine a polybasic compound. Understanding its protonation equilibria is fundamental to predicting its behavior in different chemical and biological environments. The basicity is primarily attributed to the lone pair of electrons on the sp²-hybridized ring nitrogen (N-3) and the exocyclic amino group. quora.com

The pKa values of a molecule quantify the acidity of its conjugate acid. For a base like this compound, the pKa of its conjugate acid (pKaH) indicates its strength as a base. There are three potential sites for protonation: the "pyridine-like" N-3 atom of the imidazole (B134444) ring, the "pyrrole-like" N-1 atom, and the exocyclic 2-amino group.

Protonation of the N-1 nitrogen is highly unfavorable as its lone pair is integral to the aromatic π-system of the imidazole ring; disrupting this aromaticity would require a significant amount of energy. ksu.edu.sa Therefore, protonation equilibria primarily involve the N-3 and the exocyclic amino group.

The N-3 atom is generally the most basic site in simple imidazoles (the pKaH of imidazole is approximately 7.1). nih.gov Its lone pair resides in an sp² orbital, readily available for protonation without disrupting aromaticity. The resulting imidazolium (B1220033) cation is stabilized by resonance, delocalizing the positive charge over both ring nitrogen atoms. quora.comksu.edu.sa The 2-amino group, being a strong electron-donating group, further increases the electron density at N-3, enhancing its basicity compared to unsubstituted imidazole.

The exocyclic amino group can also be protonated. However, in 2-aminoimidazole systems, this site is generally less basic than the ring nitrogen. This is because the lone pair on the exocyclic nitrogen participates in resonance with the imidazole ring, which decreases its availability for protonation.

Theoretical pKa values can be predicted using computational methods or by extrapolation from similar known compounds. peerj.com The table below provides a theoretical estimation of the pKa values for the conjugate acids of this compound at its most probable protonation sites.

| Protonation Site | Description | Predicted pKaH Range | Rationale |

|---|---|---|---|

| Imidazole N-3 | Pyridine-like ring nitrogen | 8.0 - 9.5 | Most basic site. Basicity is enhanced by the electron-donating 2-amino group. The resulting cation is resonance-stabilized. |

| Exocyclic 2-Amine | Primary amine substituent | 5.5 - 7.0 | Less basic due to delocalization of the nitrogen lone pair into the aromatic ring. |

| Imidazole N-1 | Pyrrole-like ring nitrogen | < 0 | Protonation disrupts the aromatic sextet, making it extremely unfavorable. |

Substituents on the imidazole ring can significantly alter the basicity of the nitrogen atoms through electronic effects. The 1-(2-methoxyethyl) group at the N-1 position primarily exerts an influence through its inductive effect.

The 2-methoxyethyl group is generally considered to be a weak electron-donating group (+I effect) due to the alkyl chain. Electron-donating groups increase the electron density within the ring system, which in turn enhances the basicity of the N-3 atom. ksu.edu.sa Therefore, the presence of the 2-methoxyethyl group at N-1 is expected to make this compound slightly more basic than a simple 2-aminoimidazole. The ether oxygen in the side chain is sufficiently removed from the ring system, so its electron-withdrawing inductive effect (-I effect) is likely negligible on the ring itself.

The structure of this compound allows for several forms of isomerism.

Tautomerism : 2-Aminoimidazoles can theoretically exist in an equilibrium between the amino and imino tautomeric forms. wikipedia.org The amino form is generally the more stable and predominant tautomer for 2-aminoimidazoles due to the preservation of the ring's aromaticity. rsc.orgrsc.org In the case of this compound, the N-1 position is substituted, which prevents the annular tautomerism typically seen in unsubstituted imidazole where a proton can shift between N-1 and N-3. nih.gov The primary equilibrium is between the exocyclic amino form and the less stable 2-imino tautomer.

Isomerism : Due to the single bonds in the 2-methoxyethyl side chain, conformational isomers (rotamers) can exist. Rotation around the C-C and C-O bonds of this side chain can lead to various spatial arrangements of the molecule. Additionally, Z/E isomerism can be considered around the C2=N double bond in the minor imino tautomer. mdpi.com However, given the strong preference for the amino form, this is of minor significance.

Electrophilic Aromatic Substitution (EAS) Pathways on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are heavily influenced by the substituents attached to the ring. quora.com In this compound, both the 2-amino group and the 1-(2-methoxyethyl) group direct the position of electrophilic attack.

The outcome of an EAS reaction is determined by the ability of the substituents to stabilize the positively charged intermediate (the arenium ion or σ-complex) that forms upon attack by an electrophile. algoreducation.comlibretexts.org

2-Amino Group : The amino group is a powerful activating and ortho, para-directing group in aromatic systems. libretexts.org It donates electron density to the ring through a strong +R (resonance) effect. In the imidazole ring, positions C-4 and C-5 are analogous to the ortho and meta positions relative to the C-2 substituent. The amino group at C-2 strongly activates the C-5 position (analogous to para) and to a lesser extent the C-4 position (analogous to ortho).

1-(2-Methoxyethyl) Group : The N-1 substituent primarily directs incoming electrophiles to the C-5 position. It deactivates the adjacent C-2 position towards electrophilic attack and directs to the other available carbons.

The combined effect of these two groups results in a strong preference for electrophilic substitution at the C-5 position, and to a lesser extent, the C-4 position. The C-2 position is already substituted and has a lower electron density, making it less susceptible to electrophilic attack. nih.gov

| Position | Influence of 2-Amino Group (+R > -I) | Influence of 1-(2-Methoxyethyl) Group (+I) | Overall Predicted Reactivity |

|---|---|---|---|

| C-4 | Activating (Ortho-directing effect) | Slightly Activating | Favorable site for substitution |

| C-5 | Strongly Activating (Para-directing effect) | Activating | Most favorable site for substitution |

Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur preferentially at the C-5 position of the imidazole ring.

The 2-amino group plays a crucial role in the reactivity of the molecule towards electrophiles. As a strong electron-donating group, it significantly increases the nucleophilicity of the imidazole ring. libretexts.org This makes the entire ring system much more reactive towards electrophilic attack than unsubstituted imidazole.

This high reactivity can sometimes be a challenge in synthesis, as it may lead to multiple substitutions or unwanted side reactions if the reaction conditions are not carefully controlled. libretexts.org The exocyclic amino group itself can also act as a nucleophile and react with certain electrophiles, which may necessitate the use of a protecting group strategy during synthesis to ensure substitution occurs on the ring. libretexts.org The dual reactivity of the 2-aminoimidazole nucleus, acting as a nucleophile at both the ring carbons and the exocyclic nitrogen, is a key feature of its chemical profile. researchgate.net

Computational Modeling of Transition States for EAS

While specific computational studies on the electrophilic aromatic substitution (EAS) of this compound are not extensively documented in the literature, the regioselectivity of such reactions can be predicted by modeling the transition states of the σ-complexes (also known as Wheland intermediates) that are formed. Computational methods, particularly density functional theory (DFT), are powerful tools for evaluating the stabilities of these intermediates, which in turn reflect the activation energies of the reaction pathways. nih.govfigshare.com

For the 2-aminoimidazole scaffold, the amino group strongly activates the imidazole ring towards electrophilic attack. The positions C4 and C5 are the most likely sites for substitution. The relative stability of the transition states leading to substitution at these positions determines the final product distribution.

Key factors influencing the transition state stability include:

Electronic Effects: The electron-donating amino group at C2 increases the electron density at C4 and C5, stabilizing the positive charge in the σ-complex.

Steric Hindrance: The N1-substituent, in this case, the 2-methoxyethyl group, can sterically hinder the approach of an electrophile to the C5 position.

Nature of the Electrophile: The size and reactivity of the incoming electrophile will also play a role in determining the regioselectivity.

Computational models would typically involve calculating the energies of the possible σ-complexes formed upon attack of an electrophile (e.g., NO₂⁺, Br⁺) at the C4 and C5 positions. The transition state energies can be approximated by the relative energies of these intermediates. nih.govresearchgate.net It is generally expected that substitution at the C5 position would be favored electronically, but potentially disfavored sterically depending on the electrophile.

| Parameter | Description | Predicted Influence on EAS Reactivity |

|---|---|---|

| Calculated Transition State Energy | The energy barrier that must be overcome for the reaction to proceed. Lower energy indicates a faster reaction. | DFT calculations would likely show a lower transition state energy for substitution at C5 compared to C4, suggesting it is the kinetically favored product in the absence of significant steric hindrance. |

| σ-Complex Stability | The relative energy of the carbocation intermediate formed during the substitution. More stable intermediates correspond to lower energy transition states. | The positive charge in the σ-complex is better delocalized when the electrophile adds to the C5 position, due to resonance involving both the exocyclic amino group and the ring nitrogens. |

| Frontier Molecular Orbital (FMO) Analysis | Analysis of the Highest Occupied Molecular Orbital (HOMO) can predict the most nucleophilic site. | The HOMO of 2-aminoimidazole derivatives is expected to have the largest coefficients on the C4 and C5 atoms, indicating these are the most likely sites for electrophilic attack. |

The data in this table is predictive and based on general principles of computational chemistry applied to similar heterocyclic systems.

Nucleophilic Reactivity of the Exocyclic Amine Nitrogen

The exocyclic amino group of this compound is a primary amine and, as such, exhibits significant nucleophilic character. It can readily react with a wide range of electrophilic species.

The lone pair of electrons on the exocyclic nitrogen atom makes it a potent nucleophile, capable of attacking electron-deficient centers.

Reactions with Carbonyl Compounds: Like other primary amines, the exocyclic amine can react with aldehydes and ketones. This reaction typically proceeds via nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate (a carbinolamine), which can then eliminate a molecule of water to form an imine (Schiff base). organic-chemistry.org This process is often catalyzed by acid.

Reactions with Acylating Agents: The exocyclic amine reacts readily with acylating agents such as acyl chlorides, acid anhydrides, and activated esters to form amides. fishersci.co.ukyoutube.com The reaction involves a nucleophilic acyl substitution mechanism. The high reactivity of acyl chlorides and anhydrides usually allows these reactions to proceed rapidly under mild conditions. For less reactive esters, a catalyst may be required. rsc.org

The nucleophilic nature of the exocyclic amine is the basis for the synthesis of a variety of important derivatives.

Imines: As mentioned, the condensation reaction with aldehydes or ketones yields imines. The formation of the C=N double bond is a key transformation in organic synthesis. organic-chemistry.org

Amides: Acylation of the exocyclic amine provides the corresponding amides. This is a robust and widely used reaction to introduce acyl groups. The properties of the resulting amide depend on the nature of the acylating agent used. nih.gov

Ureas and Thioureas: The exocyclic amine can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. This is an addition reaction where the amine nitrogen attacks the electrophilic carbon of the isocyanate or isothiocyanate. organic-chemistry.org Alternatively, ureas and thioureas can be synthesized from other reagents like carbamoyl (B1232498) chlorides, phosgene (B1210022) derivatives, or by reacting the amine with urea (B33335) or thiourea (B124793) under certain conditions. researchgate.netresearchgate.netnih.govmdpi.com These derivatives are of significant interest in medicinal chemistry and materials science. nih.gov

| Reactant Type | Product Type | General Reaction Conditions |

|---|---|---|

| Aldehyde or Ketone | Imine (Schiff Base) | Typically requires acid catalysis and removal of water to drive the equilibrium. |

| Acyl Chloride or Acid Anhydride | Amide | Often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. |

| Isocyanate | Urea | Usually proceeds readily upon mixing the reactants, often in an inert solvent. |

| Isothiocyanate | Thiourea | Similar to urea formation, this reaction is typically efficient and high-yielding. |

Metal Coordination Chemistry and Ligand Properties

Imidazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, a property that is fundamental to their roles in biological systems, such as in the amino acid histidine. wikipedia.org this compound is expected to be an effective ligand for a variety of transition metals.

The molecule this compound possesses multiple potential coordination sites.

N3 Imidazole Nitrogen: The most common and predictable binding site is the sp²-hybridized nitrogen atom at the 3-position of the imidazole ring. This nitrogen has a readily available lone pair of electrons in an orbital directed away from the ring, making it an excellent σ-donor for coordination to a metal ion. jocpr.com

Exocyclic Amino Group: The exocyclic primary amine at the C2 position can also coordinate to a metal center. However, its coordination is generally less favored than the ring nitrogen unless chelation is possible.

Methoxy (B1213986) Group Oxygen: The oxygen atom of the methoxyethyl side chain at the N1 position is another potential donor atom.

Given these potential sites, several coordination modes can be predicted:

Monodentate Coordination: The most likely mode is monodentate coordination through the N3 nitrogen of the imidazole ring. jocpr.comumich.edu

Bidentate Chelation: A plausible and stabilizing coordination mode is bidentate chelation involving the N3 ring nitrogen and the exocyclic amino nitrogen. This would form a stable five-membered chelate ring with the metal ion. Another possibility for bidentate chelation involves the N3 nitrogen and the oxygen atom of the methoxyethyl group, which would form a larger, and potentially less stable, chelate ring.

The preferred coordination mode will depend on factors such as the nature of the metal ion (its size, charge, and electronic configuration), the other ligands present in the coordination sphere, and the reaction conditions.

Computational chemistry provides valuable insights into the nature and stability of metal-ligand complexes. nih.govresearchgate.net For this compound, computational studies could be employed to:

Calculate Binding Energies: The strength of the metal-ligand interaction can be quantified by calculating the binding energy. acs.org This allows for a comparison of the stability of different coordination modes (e.g., monodentate vs. bidentate) and the relative affinity of the ligand for different metal ions. nih.govcu.edu.eg

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can elucidate the nature of the metal-ligand bond, quantifying the extent of charge transfer and orbital interactions.